molecular formula C11H13ClO3 B1597484 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid CAS No. 62443-89-4

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid

Cat. No.: B1597484
CAS No.: 62443-89-4
M. Wt: 228.67 g/mol
InChI Key: YPACJSWITQPMFV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPACJSWITQPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211488
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62443-89-4
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62443-89-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anthelmintic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below highlights key structural differences among related compounds:

Compound Name Substituents on Phenoxy Ring Molecular Formula Key Features
This compound 4-Cl, 3-CH₃ C₁₁H₁₃ClO₃ Meta-methyl and para-chloro substitution
Mecoprop (MCPP) 4-Cl, 2-CH₃ C₁₀H₁₁ClO₃ Ortho-methyl substitution
2-(4-Chloro-2-fluorophenoxy)propanoic acid 4-Cl, 2-F C₉H₈ClFO₃ Fluorine at ortho position
Bezafibrate 4-(4-Chlorobenzamidoethyl)phenoxy C₁₉H₂₀ClNO₄ Amide-linked chlorobenzoyl group
WIN 35,833 4-(2,2-Dichlorocyclopropyl)phenoxy C₁₃H₁₄Cl₂O₃ Cyclopropyl substituent

Key Observations :

  • Substituent Position : The position of methyl and halogen groups significantly impacts biological activity. For example, MCPP (2-methyl) is a widely used herbicide, whereas the target compound’s 3-methyl group may alter receptor binding or metabolic stability .
  • Extended Functional Groups : Bezafibrate incorporates a chlorobenzamidoethyl chain, enabling hypolipidemic activity via PPARα activation .

Pharmacological and Toxicological Profiles

Mecoprop (MCPP) :
  • Use : Herbicide (controls broadleaf weeds) .
  • Toxicity: Acute: Skin/eye irritation, respiratory distress . Chronic: Potential reproductive hazard (requires workplace controls like ventilation and protective gear) .
  • Regulatory Status : Classified as Toxic (DOT Hazard Class 6.1) .
Bezafibrate :
  • Use : Lipid-lowering agent (reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day) .
  • Mechanism : Activates PPARα, enhancing fatty acid oxidation .
WIN 35,833 :
  • Pharmacokinetics : Rapid oral absorption in rats, monkeys, and humans; biphasic plasma clearance with renal excretion .
  • Protein Binding : >90% bound to plasma proteins, limiting free drug availability .
Target Compound :

The meta-methyl group may reduce steric hindrance compared to MCPP’s ortho-methyl, possibly enhancing target interaction.

Physicochemical Properties

Property This compound MCPP Bezafibrate
Molecular Weight 228.67 g/mol 214.65 361.82
Solubility Likely low (lipophilic backbone) Low Moderate (amide)
Melting Point Not reported ~95°C 186–188°C
LogP (Predicted) ~3.5 3.1 4.8

Notes:

  • Higher logP values (e.g., Bezafibrate) correlate with increased lipid solubility and tissue penetration .
  • The target compound’s methyl groups may enhance crystalline stability, facilitating formulation .

Biological Activity

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is a chemical compound known for its diverse biological activities, particularly in medicinal and agricultural applications. Its molecular structure, characterized by a chlorinated aromatic ring and a branched propanoic acid moiety, contributes to its reactivity and interaction with various biological targets.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : Approximately 228.67 g/mol

Anti-Inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that this compound can effectively reduce inflammation in various animal models, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promising antiproliferative effects against several cancer cell lines, comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that this compound could serve as a lead compound for developing new anticancer drugs.

Metabolic Effects

In addition to its anti-inflammatory and anticancer activities, this compound may influence lipid metabolism and glucose levels. Its structural similarities to other compounds used in treating metabolic disorders indicate potential efficacy in modulating these metabolic pathways. Research has indicated that it may interact with peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and glucose homeostasis .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • COX Inhibition : Reduces the production of pro-inflammatory mediators.
  • HDAC Inhibition : Alters gene expression related to cell proliferation and apoptosis in cancer cells.
  • PPAR Activation : Modulates lipid metabolism and glucose levels, influencing overall metabolic health.

Study on Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation.

Anticancer Activity Assessment

In vitro studies assessed the effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results showed that treatment with this compound led to a marked decrease in cell viability and proliferation rates, confirming its potential as an anticancer therapeutic.

Comparative Analysis

PropertyThis compoundDoxorubicin
Molecular Weight228.67 g/mol579.98 g/mol
Mechanism of ActionCOX inhibition, HDAC inhibitionTopoisomerase II inhibition
Antiproliferative EffectSignificant across multiple cell linesEstablished chemotherapeutic
Anti-inflammatory ActivityYesLimited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.